N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide
Description
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O/c1-3-15(4-2)19(26)20-9-12-25-18-16(13-23-25)17(21-14-22-18)24-10-7-5-6-8-11-24/h13-15H,3-12H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPSWUMBNSQHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide generally involves multiple steps, starting from commercially available precursors.
Reactions are typically conducted under inert atmosphere conditions (e.g., nitrogen or argon) using solvents like dichloromethane, ethanol, or dimethylformamide and catalysts such as palladium on carbon or copper(I) iodide.
Industrial Production Methods
On an industrial scale, the production of this compound would likely employ continuous flow techniques and automated reactors to improve yield and scalability.
Key steps would involve large-scale cyclization and substitution reactions, with stringent control over reaction times, temperatures, and purification processes to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide undergoes a variety of reactions including oxidation, reduction, and substitution.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents such as methyl iodide.
Reaction Conditions and Products
Oxidation with hydrogen peroxide or similar oxidants can yield N-oxides or other oxygenated derivatives.
Reduction, typically using sodium borohydride or lithium aluminum hydride, can lead to various reduced forms of the compound, impacting the azepane and pyrazolopyrimidine moieties.
Substitution reactions often involve halogenated reagents and can produce halogenated analogs which may have unique properties and applications.
Scientific Research Applications
Chemistry: : The compound serves as an intermediate in the synthesis of other complex molecules, demonstrating utility in organic synthesis and medicinal chemistry.
Biology: : Due to its unique structure, it can interact with various biological targets, making it a subject of study in pharmacology and biochemistry.
Medicine: : Preliminary studies suggest potential therapeutic applications, possibly acting on specific enzymes or receptors involved in disease pathways.
Industry: : In the industrial sector, it can be used in the development of specialty chemicals or as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide exerts its effects is complex, involving interactions with molecular targets such as enzymes, receptors, or nucleic acids.
Its effects often involve modulation of biochemical pathways, potentially influencing processes like signal transduction, gene expression, or metabolic regulation.
The azepane and pyrazolopyrimidine units play crucial roles in binding to these targets, enhancing the compound's specificity and potency.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Scaffold and Substitution Patterns
Target Compound
- Core : Pyrazolo[3,4-d]pyrimidine.
- Key Substituents :
- 4-position: Azepan-1-yl (7-membered saturated ring).
- 1-position: Ethyl-linked 2-ethylbutanamide.
Analogues from (Patent US12/036594)
- Example 53 :
- Core : Pyrazolo[3,4-d]pyrimidine.
- Substituents :
- 4-position: Amino group.
- 1-position: Ethyl-linked 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl group.
- 3-position: 2-fluoro-N-isopropylbenzamide.
- Properties :
- Molecular weight: 589.1 g/mol.
- Melting point: 175–178°C .
Analogues from (EP Bulletin 2023/39)
- Representative Compound : 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.
- Core : Pyrido[1,2-a]pyrimidin-4-one (distinct fused ring system).
- Substituents :
- 2-position: Benzodioxol (electron-rich aromatic group).
- 7-position: Piperazine or methylpiperazine derivatives. Key Differences: The pyrido-pyrimidinone scaffold diverges significantly from the pyrazolo-pyrimidine core, suggesting divergent biological targets (e.g., phosphodiesterases vs. kinases). Piperazine substituents may enhance solubility but reduce blood-brain barrier penetration compared to azepane .
Analogues from (Chemical Science ESI)
- Representative Compound : 2u (pyrazolo[3,4-d]pyrimidine with thio-linked benzo[d]thiazole).
- Core : Pyrazolo[3,4-d]pyrimidine.
- Substituents :
- 4-position: Thio-linked benzo[d]thiazole.
- 1-position: Ethoxyethoxyethyl chain.
- Properties :
- Yield: 71%.
- Characterization: NMR and HRMS confirmed.
Physicochemical and Pharmacokinetic Comparison
Biological Activity
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be classified as a carboxamide and features a unique combination of a pyrazolo[3,4-d]pyrimidine core with an azepane substituent. Its molecular formula is with a molar mass of 260.34 g/mol . The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H20N6 |
| Molar Mass | 260.34 g/mol |
| CAS Number | 1105196-31-3 |
| Chemical Class | Carboxamide |
This compound primarily interacts with Cyclin-dependent kinase 2 (CDK2) . This interaction is significant for regulating cell cycle progression and has implications in cancer therapy. The compound's binding affinity to CDK2 suggests it could inhibit tumor growth by blocking cell division in cancer cells.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment:
- Antitumor Activity : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can effectively inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation.
- Enzyme Inhibition : The compound may inhibit enzymes related to cancer metabolism, thus depriving cancer cells of necessary resources for growth and survival.
Case Studies
Several studies have explored the efficacy of this compound:
- In Vitro Studies : Research demonstrated that this compound significantly reduced the viability of breast cancer cells in culture. The IC50 values indicated potent activity compared to standard chemotherapeutic agents.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates, suggesting that it may be effective as part of a combination therapy regimen.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Variations in the azepane ring or the length of the ethyl chain may enhance selectivity and potency against specific targets.
Table: Summary of Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Increased alkyl chain length | Enhanced lipophilicity and membrane permeability |
| Substitution on azepane ring | Altered binding affinity to CDK2 |
| Variation in functional groups | Changes in solubility and stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
